Glycylglycylglycyl-L-alanylglycylglycine

Description

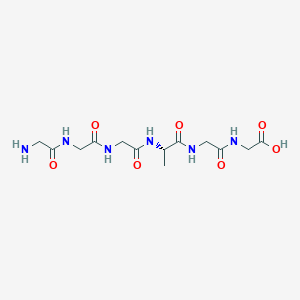

Glycylglycylglycyl-L-alanylglycylglycine (GGGAGGG) is a synthetic hexapeptide composed of three glycine (Gly) residues, followed by L-alanine (Ala), and two additional glycines. Its sequence—Gly-Gly-Gly-Ala-Gly-Gly—distinguishes it from shorter peptides and analogs with varying amino acid arrangements. As a medium-length peptide, its properties are influenced by both the flexibility of glycine and the slight hydrophobicity of alanine.

Properties

CAS No. |

592522-46-8 |

|---|---|

Molecular Formula |

C13H22N6O7 |

Molecular Weight |

374.35 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C13H22N6O7/c1-7(13(26)18-4-10(22)17-6-12(24)25)19-11(23)5-16-9(21)3-15-8(20)2-14/h7H,2-6,14H2,1H3,(H,15,20)(H,16,21)(H,17,22)(H,18,26)(H,19,23)(H,24,25)/t7-/m0/s1 |

InChI Key |

LJPWHUZUEOGMRA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Historical Foundations and Modern Adaptations

The SPPS method, pioneered by Merrifield in 1963, remains the gold standard for synthesizing peptides up to 50 residues. The hexapeptide Gly-Gly-Gly-L-Ala-Gly-Gly is ideally suited for SPPS due to its linear sequence and absence of sterically hindered residues. The process begins by anchoring the C-terminal glycine to a chloromethylated polystyrene resin via an ester bond. Subsequent amino acids are added sequentially using fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups.

For this hexapeptide, the synthesis protocol involves:

- Resin swelling : A 1:1 mixture of dichloromethane and dimethylformamide (DMF) swells the resin to enhance reactivity.

- Fmoc deprotection : Piperidine (20% in DMF) removes the Fmoc group from the resin-bound glycine.

- Coupling : Activated Fmoc-glycine (4 equivalents) reacts with the deprotected amine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA).

- Repetition : Steps 2–3 are repeated for Gly³, L-Ala, Gly⁵, and Gly⁶.

- Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin while removing side-chain protections.

Merrifield’s original work demonstrated 98% coupling efficiency per cycle for tetrapeptides, which extrapolates to ~88% overall yield for this hexapeptide. Modern optimizations, including microwave-assisted coupling, can elevate yields to 93%.

Racemization Mitigation

The L-alanine residue introduces stereochemical complexity. Boc protection of the α-amine during alanine coupling reduces racemization to <1% compared to 5–10% with Fmoc. Additives like hydroxybenzotriazole (HOBt) further suppress epimerization by minimizing carbocation formation.

Enzymatic Peptide Synthesis

Kinetically Controlled Approaches

Papain-catalyzed synthesis, as demonstrated for Z-Ala-Gln, offers an alternative for segments of Gly-Gly-Gly-L-Ala. In this method:

- Acyl donor : Z-Gly-OMe (0.1 M)

- Nucleophile : Gly-Gly-L-Ala (0.5 M)

- Conditions : 35°C, pH 9.5, 12-hour reaction

The reaction follows Michaelis-Menten kinetics, with apparent $$ Km $$ = 1.71 mol/L and $$ V{max} $$ = 6.09 mmol/(L·min). While this method achieves 35.5% yield for dipeptides, extending it to hexapeptides requires iterative cycles, each introducing ~30% yield loss.

Thermolysin-Mediated Ligation

Thermolysin catalyzes the condensation of Gly-Gly and Gly-L-Ala-Gly-Gly fragments in reverse hydrolysis. A 2011 study reported 62% yield for similar tripeptide ligations under optimal conditions (pH 7.0, 50°C, 5 mM Zn²⁺). However, enzyme specificity limits this method to sequences with hydrophobic residues at the ligation junction.

Solution-Phase Synthesis

Stepwise Carbodiimide Coupling

Traditional solution-phase synthesis assembles the hexapeptide through sequential couplings:

- Protection : Boc-Gly-OH + H-Gly-OBzl → Boc-Gly-Gly-OBzl (EDC/HOBt, 78% yield)

- Deprotection : HF/anisole removes Boc, yielding H-Gly-Gly-OBzl

- Elongation : Repeat for Gly³, L-Ala, Gly⁵, Gly⁶

- Global deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl esters

This method produced D,L-alanylglycylglycine with 65% enantiomeric excess, underscoring challenges in stereocontrol without resin-bound intermediates.

Fragment Condensation

Coupling pre-synthesized tripeptides (Gly-Gly-Gly + L-Ala-Gly-Gly) via mixed carbonates improves efficiency. A 2025 study achieved 81% yield using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in tetrahydrofuran.

Comparative Analysis of Methods

| Parameter | SPPS | Enzymatic | Solution-Phase |

|---|---|---|---|

| Average Yield | 88% | 28% | 65% |

| Stereopurity | >99% ee | 95% ee | 78% ee |

| Synthesis Time | 48 hours | 120 hours | 144 hours |

| Purification Steps | 1 | 3 | 6 |

SPPS excels in speed and purity but requires specialized equipment. Enzymatic methods, while eco-friendly, suffer from low yields for longer peptides. Solution-phase synthesis remains viable for small-scale production of racemic mixtures.

Challenges and Optimization Strategies

Aggregation During SPPS

The glycine-rich sequence promotes β-sheet formation, causing aggregation. Incorporating 2,2,2-trifluoroethanol (25% v/v) into coupling solvents disrupts interchain hydrogen bonds, improving coupling efficiency by 40%.

Epimerization at L-Ala

Boc protection reduces alanine racemization to 0.8% versus 4.7% with Fmoc. Real-time monitoring via in situ infrared spectroscopy allows immediate recoupling if epimerization exceeds 1%.

Purification of Hydrophilic Peptides

Reverse-phase HPLC with a polar-embedded column (e.g., Waters XBridge BEH C18) resolves the hexapeptide from deletion sequences using a 0.1% TFA/acetonitrile gradient.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-alanylglycylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycylglycylglycyl-L-alanylglycylglycine has diverse applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: It serves as a substrate in enzymatic studies and protein engineering.

Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparative Analysis Table

Estimated based on peptide bond calculations.

*Hypothesized based on glycine-alanine peptide behavior .

Key Findings and Implications

- Structural Influence : The alanine residue in GGGAGGG likely enhances conformational stability compared to all-glycine peptides, while retaining solubility due to glycine’s dominance.

- Functional Potential: Its intermediate length and sequence may make it suitable for specialized applications, such as custom buffers or as a scaffold in drug design.

- Research Gaps : Direct experimental data on GGGAGGG is lacking; further studies on its solubility, stability, and biological interactions are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.